(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride
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Overview
Description
Veratramine Hydrochloride is a natural steroidal alkaloid derived from plants of the Veratrum species. It is known for its diverse biological activities, including antihypertensive, anticancer, and neurotoxic effects. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratramine Hydrochloride can be synthesized through a series of chemical reactions starting from dehydro-epi-androsterone. The synthesis involves a biomimetic rearrangement to form the C-nor-D-homo steroid core, followed by a stereoselective reductive coupling and cyclization sequence to establish the E/F-ring moiety . This method provides a concise and scalable approach to produce gram quantities of Veratramine Hydrochloride.
Industrial Production Methods
Industrial production of Veratramine Hydrochloride typically involves the extraction of the compound from Veratrum species, followed by purification and conversion to its hydrochloride salt. The extraction process may include solvent extraction, chromatography, and crystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Veratramine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Veratramine Hydrochloride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of Veratramine Hydrochloride with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Veratramine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other steroidal alkaloids and as a model compound for studying complex organic reactions.
Biology: The compound is studied for its effects on cellular processes, including apoptosis, autophagy, and signal transduction pathways.
Medicine: Veratramine Hydrochloride has shown potential in treating hypertension, cancer, and neurological disorders.
Mechanism of Action
Veratramine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It modulates the activity of the Hedgehog signaling pathway by binding to the target DNA sequence of activator protein-1 (AP-1), thereby inhibiting gene transcription . Additionally, it affects ion channels and neurotransmitter receptors, contributing to its antihypertensive and neurotoxic effects .
Comparison with Similar Compounds
Veratramine Hydrochloride is structurally similar to other Veratrum alkaloids, such as jervine and cyclopamine. These compounds share a common C-nor-D-homo steroid skeleton but differ in their functional groups and biological activities . For example:
Cyclopamine: A potent inhibitor of the Hedgehog signaling pathway, used in cancer research.
Jervine: Exhibits similar anticancer properties but with different pharmacokinetics and toxicity profiles.
Veratramine Hydrochloride stands out due to its unique combination of antihypertensive, anticancer, and neurotoxic effects, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C27H40ClNO2 |
---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19-,22-,24-,25+,26-,27-;/m0./s1 |
InChI Key |
LXICYACAINWSSL-DNQLKWNESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O.Cl |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl |
Origin of Product |
United States |
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